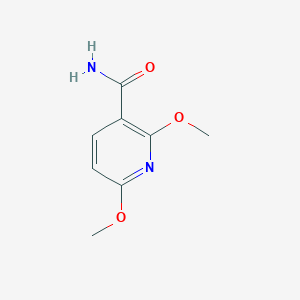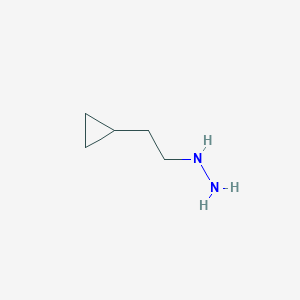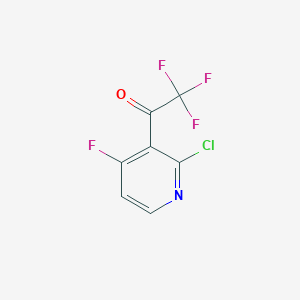
1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with a trifluoromethyl ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone typically involves the introduction of the trifluoromethyl ketone group to a suitably substituted pyridine precursor. One common method involves the reaction of 2-chloro-4-fluoropyridine with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives, such as carboxylic acids or esters.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium amide, potassium thiolate, and sodium alkoxide are commonly used under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Nucleophilic substitution: Substituted pyridines with various functional groups.
Reduction: 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanol.
Oxidation: Carboxylic acids or esters derived from the oxidation of the trifluoromethyl ketone group.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The trifluoromethyl ketone group is known to enhance the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
2-Chloro-4-fluoropyridine: Lacks the trifluoromethyl ketone group, making it less reactive in certain chemical transformations.
1-(2-Chloro-4-fluoropyridin-3-yl)ethanone: Similar structure but without the trifluoromethyl group, resulting in different chemical and biological properties.
2-Chloro-4-fluoro-3-nitropyridine: Contains a nitro group instead of the trifluoromethyl ketone, leading to distinct reactivity and applications.
Uniqueness: 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is unique due to the presence of both chloro and fluoro substituents on the pyridine ring along with the trifluoromethyl ketone group. This combination imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H2ClF4NO |
|---|---|
Peso molecular |
227.54 g/mol |
Nombre IUPAC |
1-(2-chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2ClF4NO/c8-6-4(3(9)1-2-13-6)5(14)7(10,11)12/h1-2H |
Clave InChI |
WLXPMBDUIJWLNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1F)C(=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



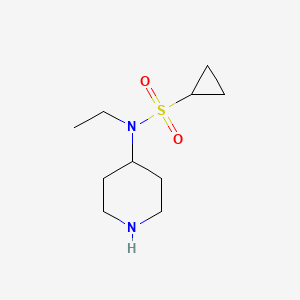

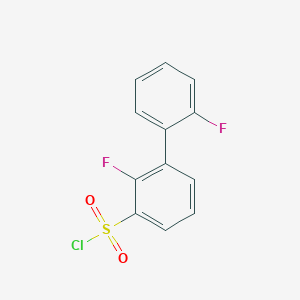

![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)
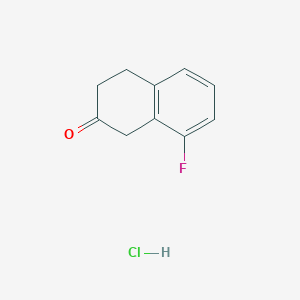
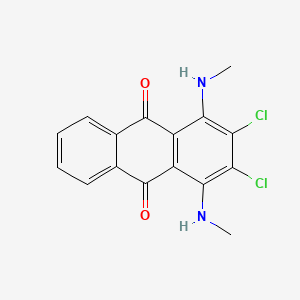
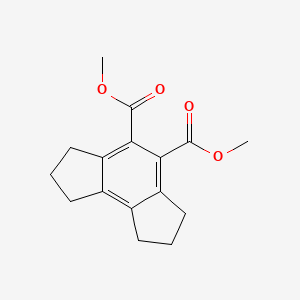

![3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)

